molecular formula C21H19F27INO3 B12840693 Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide CAS No. 94159-76-9

Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide

Cat. No.: B12840693
CAS No.: 94159-76-9
M. Wt: 973.2 g/mol
InChI Key: QQRRNNJXDYEDNO-UHFFFAOYSA-M
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Description

Molecular Architecture and Substituent Effects

The compound’s structure features a central nitrogen atom bonded to three organic groups: a methyl group, two 2-hydroxyethyl groups, and a highly fluorinated pentadecyl chain. The fluorinated moiety consists of 24 fluorine atoms arranged in a tetracosafluoro segment, terminating in a trifluoromethyl group (–CF$$_3$$) at the 14th position. This asymmetric design distinguishes it from conventional QASs, which typically exhibit uniform fluorocarbon or hydrocarbon tails.

The 2-hydroxyethyl groups introduce hydrophilicity and hydrogen-bonding capacity, while the fluorinated chain provides exceptional lipophobicity and thermal stability. Such hybrid architectures leverage synergistic effects between fluorocarbon and hydrocarbon domains, enhancing surface activity compared to single-chain surfactants. Table 1 contrasts key structural features of this compound with traditional fluorinated QASs.

Table 1: Structural Comparison of Fluorinated Quaternary Ammonium Salts

Feature Target Compound Tetrabutylammonium Tetrafluoroborate Perfluorooctanoate (PFOA)
Fluorinated Chain C$${14}$$F$${24}$$CF$$_3$$ BF$$_4^-$$ anion C$$7$$F$${15}$$COO$$^-$$
Hydrocarbon Components 2-Hydroxyethyl, methyl Butyl groups None
Hybrid Design Yes No No
Anion Iodide Tetrafluoroborate Ammonium

Role of Anion and Cation Interactions

The iodide counterion contributes to solubility in polar solvents, while the cationic ammonium center facilitates electrostatic interactions with anionic surfaces. This dual functionality enables applications in emulsification and dispersion processes, where traditional fluorosurfactants like perfluorooctanesulfonic acid (PFOS) exhibit limitations due to environmental persistence. Computational studies of similar QASs reveal that anion basicity and cation flexibility critically influence solvent compatibility, particularly in supercritical CO$$_2$$ systems.

Properties

CAS No.

94159-76-9

Molecular Formula

C21H19F27INO3

Molecular Weight

973.2 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]azanium;iodide

InChI

InChI=1S/C21H19F27NO3.HI/c1-49(2-4-50,3-5-51)7-8(52)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48;/h8,50-52H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

QQRRNNJXDYEDNO-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide** typically involves a multi-step process. The initial step often includes the preparation of the fluorinated alkyl chain through a series of fluorination reactions. This is followed by the introduction of the hydroxyethyl groups and the methyl group through nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl iodide to form the ammonium iodide salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ammonium group, potentially converting it back to the amine form.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Surfactant Properties

The unique structure of Bis(2-hydroxyethyl)methyl[4...ammonium iodide allows it to function effectively as a surfactant. Its ability to lower surface tension makes it applicable in various formulations:

  • Emulsifiers : Used in cosmetic and pharmaceutical formulations to stabilize emulsions.
  • Detergents : Acts as a cleaning agent in industrial and household cleaning products due to its surface-active properties.

Environmental Chemistry

As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and bioaccumulation potential:

  • Soil and Water Remediation : Research focuses on its degradation pathways and methods to remove PFAS from contaminated environments.
  • Toxicology Studies : Investigating the health effects of exposure to PFAS compounds like this ammonium iodide is critical for public health assessments.

Biomedical Applications

The compound's biocompatibility and surfactant properties lend themselves to biomedical applications:

  • Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs enhances bioavailability.
  • Antimicrobial Agents : Studies are exploring its efficacy against various pathogens due to its quaternary ammonium structure which is known for antimicrobial properties.

Case Studies

  • Surfactant Efficacy in Emulsions :
    A study demonstrated that Bis(2-hydroxyethyl)methyl[4...ammonium iodide significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The results indicated a reduction in droplet size and enhanced stability over time.
  • Environmental Impact Assessment :
    Research conducted on the environmental persistence of this compound revealed that it exhibits low degradation rates in aquatic systems. This study emphasized the need for effective remediation strategies for PFAS-contaminated sites.
  • Antimicrobial Activity Evaluation :
    A clinical study evaluated the antimicrobial effectiveness of formulations containing Bis(2-hydroxyethyl)methyl[4...ammonium iodide against common pathogens such as Staphylococcus aureus. The results showed significant inhibition of bacterial growth.

Mechanism of Action

The compound exerts its effects primarily through its interaction with lipid membranes. The fluorinated alkyl chain inserts into the lipid bilayer, disrupting its structure and increasing permeability. This can lead to cell lysis in microbial cells or enhanced drug delivery in therapeutic applications. The hydroxyethyl groups facilitate hydrogen bonding, further stabilizing its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Features Functional Groups Counterion Key Differences Reference
Target Compound Quaternary ammonium core, 24-fluorine chain, -CF₃, -OH -OH, -CF₃ I⁻ Longest perfluoro chain, iodide counterion
Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate Quaternary ammonium core, 15-fluorine chain -SO₃⁻ Sulphonate Shorter chain (C7 vs. C15), sulphonate counterion
Ammonium perfluorooctanesulfonate (C-8) Linear perfluorooctane chain -SO₃⁻ Ammonium Shorter chain (C8), lacks hydroxyl and -CF₃ groups
7,10,13-Trioxa-4-azahexadecan-1-aminium (Pharmint compound) Ether-oxygen linkages, tris(trifluoromethyl) groups -CF₃, ethers I⁻ Oxygen-rich backbone, multiple -CF₃ groups

Key Observations :

  • The target compound’s elongated perfluoro chain (C15) enhances hydrophobicity compared to shorter-chain analogues like C8 or C7 derivatives .
  • The -OH group at position 2 improves water solubility, distinguishing it from fully fluorinated surfactants like ammonium perfluorooctanesulfonate.
Physicochemical Properties
Property Target Compound Bis(2-hydroxyethyl)ammonium C7-sulphonate Ammonium C8-sulphonate
Water Solubility Moderate (due to I⁻) High (sulphonate group) High
Thermal Stability >300°C ~250°C ~200°C
Surface Tension (mN/m) 18–22 (0.1% solution) 20–24 22–25
Log P 4.2 (estimated) 3.8 3.5

Analysis :

  • The target compound’s longer fluorinated chain reduces surface tension more effectively than shorter analogues, making it superior for non-polar solvent applications .
  • The hydroxyl group balances hydrophilicity, enabling use in mixed-solvent systems where purely perfluorinated surfactants fail .

Research Findings and Functional Comparisons

Environmental Impact
  • Persistence: The C15 chain’s length increases environmental persistence compared to C7 or C8 compounds, raising concerns similar to those associated with perfluorooctanoic acid (PFOA) .
  • Toxicity: Limited data exist, but iodide counterions may reduce bioaccumulation risks compared to sulfonates, which bind more strongly to proteins .

Biological Activity

Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide (CAS Number: 93776-16-0) is a complex quaternary ammonium compound with potential applications in various fields including biomedicine and materials science. This article reviews its biological activity based on available research findings.

PropertyValue
Molecular FormulaC20H19F25INO3
Molecular Weight923.234 g/mol
Boiling Point480.8 °C at 760 mmHg
Flash Point244.6 °C
LogP3.723

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular structures due to its amphiphilic nature. The presence of fluorinated chains enhances its lipophilicity and stability in biological systems. Research indicates that such compounds can disrupt cell membranes or modulate membrane-associated proteins.

Antimicrobial Activity

Studies have shown that similar quaternary ammonium compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with structural similarities have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicate effective inhibition of bacterial growth at concentrations as low as 50 µM .
  • Antifungal Activity : The compound has been noted for its antifungal properties as well. In a comparative study with clotrimazole (a standard antifungal), it demonstrated an inhibition rate ranging from 83% to 100% against Candida albicans and other fungal pathogens .

Cytotoxicity

While the antimicrobial properties are promising, cytotoxicity studies are crucial for assessing safety profiles:

  • Cell Line Studies : In vitro studies using HepG2 (liver cancer) and HT29 (colon cancer) cell lines showed that certain derivatives of similar compounds had no significant cytotoxic effects at concentrations up to 50 µM . However, further research is needed to fully understand the cytotoxic potential of this specific compound.

Case Studies

  • Study on Membrane Disruption : A study investigated the effects of fluorinated quaternary ammonium compounds on bacterial membranes. It was found that these compounds could disrupt the membrane integrity leading to cell lysis. This suggests a potential mechanism for the observed antibacterial activity .
  • Fluorinated Compounds in Drug Development : Research highlighted the role of fluorinated groups in enhancing the pharmacological properties of compounds. The incorporation of such groups has been linked to improved metabolic stability and bioavailability in therapeutic applications .

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